3-[(1-Ethylpiperidin-4-yl)(methyl)carbamoyl]propanoic acid
Overview
Description
“3-[(1-Ethylpiperidin-4-yl)(methyl)carbamoyl]propanoic acid” is a chemical compound used in scientific research . Its applications range from drug development to understanding molecular interactions.
Molecular Structure Analysis
The molecular weight of “this compound” is 242.32 . The IUPAC name is 4-[(1-ethyl-4-piperidinyl)(methyl)amino]-4-oxobutanoic acid . The InChI code is 1S/C12H22N2O3/c1-3-14-8-6-10(7-9-14)13(2)11(15)4-5-12(16)17/h10H,3-9H2,1-2H3,(H,16,17) .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 242.32 . The compound’s IUPAC name is 4-[(1-ethyl-4-piperidinyl)(methyl)amino]-4-oxobutanoic acid . The InChI code is 1S/C12H22N2O3/c1-3-14-8-6-10(7-9-14)13(2)11(15)4-5-12(16)17/h10H,3-9H2,1-2H3,(H,16,17) .Scientific Research Applications
Odor Detection and Aromatic Compounds
A study by Miyazawa et al. (2009) explored the odor detection of mixtures of homologous carboxylic acids, including interactions with various odorants differing significantly in structure and odor character. This research might provide insights into the sensory properties of similar carbamoyl propanoic acids, given the structural similarity and potential for interaction with other compounds in sensory applications (Miyazawa et al., 2009).
Pharmacokinetics and Drug Development
Kinetic modeling of N-[11C]Methylpiperidin-4-yl propionate by Koeppe et al. (1999) evaluated an irreversible positron emission tomography tracer for measuring acetylcholinesterase activity in the human brain. This study's focus on a piperidinyl compound's pharmacokinetics and its application in neuroimaging could provide valuable context for understanding the metabolic and functional properties of related compounds in scientific research (Koeppe et al., 1999).
Metabolism and Excretion
Research on GSK2251052, a novel boron-containing antibiotic, by Bowers et al. (2013), elucidated its metabolism and disposition in humans. Although not directly related, the study's methodology and findings on metabolism pathways could be relevant to understanding how similar compounds, such as "3-[(1-Ethylpiperidin-4-yl)(methyl)carbamoyl]propanoic acid," are metabolized and excreted in human subjects (Bowers et al., 2013).
Mechanism of Action
Target of Action
The primary targets of 3-[(1-Ethylpiperidin-4-yl)(methyl)carbamoyl]propanoic acid are currently unknown
Biochemical Pathways
Without knowledge of the compound’s primary targets, it’s difficult to determine the exact biochemical pathways affected by this compound . Once the targets are identified, it will be possible to map out the pathways in which they play a role and understand how the compound’s interaction with these targets affects these pathways.
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound are currently unknown . These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . These effects would be determined by the compound’s mode of action and the biochemical pathways it affects.
Action Environment
Environmental factors can greatly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact how this compound interacts with its targets and carries out its functions . .
Properties
IUPAC Name |
4-[(1-ethylpiperidin-4-yl)-methylamino]-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-3-14-8-6-10(7-9-14)13(2)11(15)4-5-12(16)17/h10H,3-9H2,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZXGPUHHMFWQBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)N(C)C(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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